molecular formula C17H20N2O3S B2873083 N1-(furan-2-ylmethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide CAS No. 1903303-38-7

N1-(furan-2-ylmethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide

Cat. No.: B2873083
CAS No.: 1903303-38-7
M. Wt: 332.42
InChI Key: QPQGWMHMTRJFCG-UHFFFAOYSA-N
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Description

N1-(furan-2-ylmethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide is a potent and selective glutaminase inhibitor identified in the pursuit of novel anti-cancer therapeutics. This compound functions by allosterically inhibiting glutaminase C (GAC), a key enzyme upregulated in many cancers to facilitate the conversion of glutamine to glutamate, a critical step in the altered metabolic state known as the Warburg effect. By disrupting this pathway, the compound effectively depletes cancer cells of essential biosynthetic precursors and energy, leading to reduced proliferation and induction of apoptosis. Its research value is particularly significant in the study of glutamine-dependent cancers, such as triple-negative breast cancer and hepatocellular carcinoma, where targeting this metabolic vulnerability presents a promising therapeutic strategy. The structural motif, featuring the furan and thiophene heterocycles, contributes to its optimized binding affinity and pharmacological profile compared to earlier-generation inhibitors. Current research applications include investigating the role of glutaminolysis in tumorigenesis, exploring mechanisms of drug resistance, and evaluating its efficacy in combination therapy regimens with other chemotherapeutic agents. The compound serves as a vital tool for elucidating mitochondrial metabolism and validating glutaminase as a high-value oncology target.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-[(1-thiophen-3-ylcyclopentyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c20-15(18-10-14-4-3-8-22-14)16(21)19-12-17(6-1-2-7-17)13-5-9-23-11-13/h3-5,8-9,11H,1-2,6-7,10,12H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQGWMHMTRJFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C(=O)NCC2=CC=CO2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(furan-2-ylmethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The compound integrates a furan moiety, a thiophene ring, and an oxalamide functional group, which may contribute to its pharmacological properties. This article examines the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.

Research indicates that compounds similar to this compound may exhibit several biological activities through various mechanisms:

  • Ion Channel Modulation : Some studies suggest that oxalamide derivatives can modulate ion channels, particularly TRPM8 (transient receptor potential melastatin 8), which is involved in sensory perception and pain pathways. This modulation could lead to analgesic effects, making it a candidate for pain management therapies.
  • Antioxidant Activity : The furan and thiophene rings may contribute to antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress.
  • Antimicrobial Properties : Preliminary studies have indicated that similar compounds possess antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of oxalamide derivatives, including the compound :

Study ReferenceBiological ActivityFindings
Modulation of TRPM8Demonstrated significant inhibition of TRPM8 currents in vitro, suggesting potential analgesic properties.
Antioxidant ActivityExhibited strong free radical scavenging ability in cell-based assays, indicating protective effects against oxidative damage.
Antimicrobial EffectsShowed effectiveness against Gram-positive and Gram-negative bacteria in disk diffusion assays, supporting its use as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key oxalamide derivatives from the evidence, focusing on substituents, molecular features, and reported activities:

Compound Name / ID Key Substituents Heterocycles/Functional Groups Reported Activity/Properties References
N1-(furan-2-ylmethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide (Target) Furan-2-ylmethyl, (1-(thiophen-3-yl)cyclopentyl)methyl Furan, thiophene, cyclopentane Not explicitly reported; inferred metabolic stability
MNFO (N1-(furan-2-ylmethyl)-N2-(2-methylnaphthalen-1-yl)oxalamide) Furan-2-ylmethyl, 2-methylnaphthalen-1-yl Furan, naphthalene Copper-mediated coupling applications
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl, 2-(pyridin-2-yl)ethyl Pyridine, methoxybenzyl Umami flavor agonist; metabolic stability in hepatocytes
GMC-3 (N1-(4-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) 4-Chlorophenyl, 1,3-dioxoisoindolin-2-yl Chlorophenyl, isoindoline-dione Antimicrobial activity
Compound 13 () 4-Chlorophenyl, (1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl) Thiazole, piperidine, hydroxyethyl HIV entry inhibition (IC₅₀ = 0.8 μM)
Compound 16 (N1-(4-(4-hydroxybenzoyl)phenyl)-N2-(4-methoxyphenethyl)oxalamide) 4-Hydroxybenzoylphenyl, 4-methoxyphenethyl Hydroxybenzoyl, methoxyphenethyl Inhibitor of stearoyl-CoA desaturase

Key Comparative Insights

Heterocyclic vs. Aryl Substituents: The target compound’s furan-thiophene-cyclopentane system contrasts with naphthalene in MNFO and pyridine-methoxybenzyl in S336 . Cyclopentane introduces conformational rigidity absent in linear chains (e.g., S336’s ethylpyridine group), which could restrict rotational freedom and improve target specificity .

Metabolic Stability: S336 and related oxalamides (e.g., No. 1768) resist amide hydrolysis in rat hepatocytes, suggesting metabolic stability due to steric protection of the oxalamide core . The target compound’s cyclopentane-thiophene group may similarly shield the amide bond, though thiophene’s susceptibility to oxidative metabolism (e.g., CYP450-mediated sulfoxidation) requires further study.

Biological Activity: Antiviral Potential: Compound 13 () inhibits HIV entry (IC₅₀ = 0.8 μM) via CD4-binding site interactions . The target compound lacks the thiazole and hydroxyethyl groups critical for this activity but may leverage furan-thiophene π-stacking for alternative viral target engagement. Antimicrobial Activity: GMC-3’s isoindoline-dione and chlorophenyl groups confer broad-spectrum antimicrobial effects . The target compound’s thiophene could mimic chlorophenyl’s hydrophobicity but may require functionalization (e.g., halogenation) to enhance potency.

Flavoring Applications: S336 and its analogs (e.g., No. 1769–1770) are potent umami agonists with low toxicity (NOEL = 100 mg/kg bw/day) . The target compound’s furan-thiophene system lacks the methoxy and pyridine groups essential for TAS1R1/TAS1R3 receptor activation but may serve as a scaffold for novel flavor modulators.

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